

# 1-[4-(Methylsulfonyl)phenyl]piperazine chemical structure

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## Compound of Interest

Compound Name: 1-[4-(Methylsulfonyl)phenyl]piperazine

Cat. No.: B062840

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An In-depth Technical Guide to the Synthesis, Characterization, and Application of **1-[4-(Methylsulfonyl)phenyl]piperazine**

This guide provides a comprehensive technical overview of **1-[4-(Methylsulfonyl)phenyl]piperazine**, a key molecular building block in modern medicinal chemistry. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, and strategic importance. We will move beyond simple data recitation to explore the causal relationships behind its synthesis and the rationale for specific analytical methodologies, reflecting field-proven insights.

## Molecular Structure and Physicochemical Profile

**1-[4-(Methylsulfonyl)phenyl]piperazine** is a disubstituted aromatic amine. Its structure is defined by a central piperazine ring, which is N-substituted with a phenyl group. This phenyl ring, in turn, is functionalized at the para-position with a methylsulfonyl group. This specific arrangement of functional groups imparts a unique set of physicochemical properties that make it a valuable scaffold in drug design.<sup>[1][2]</sup>

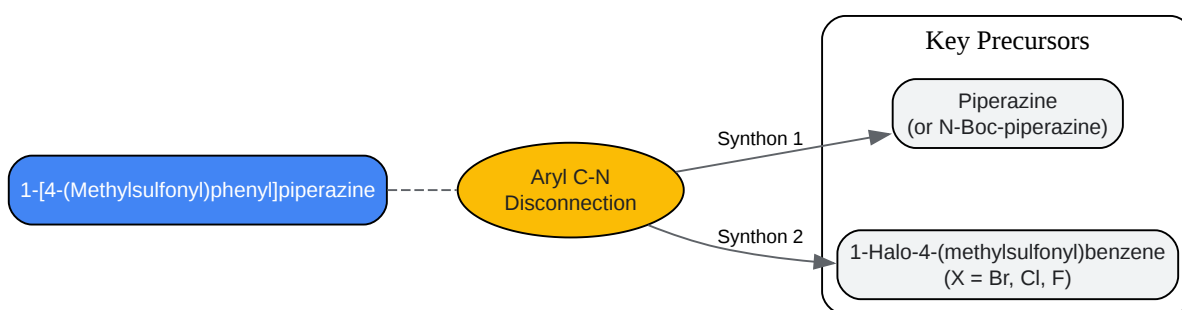
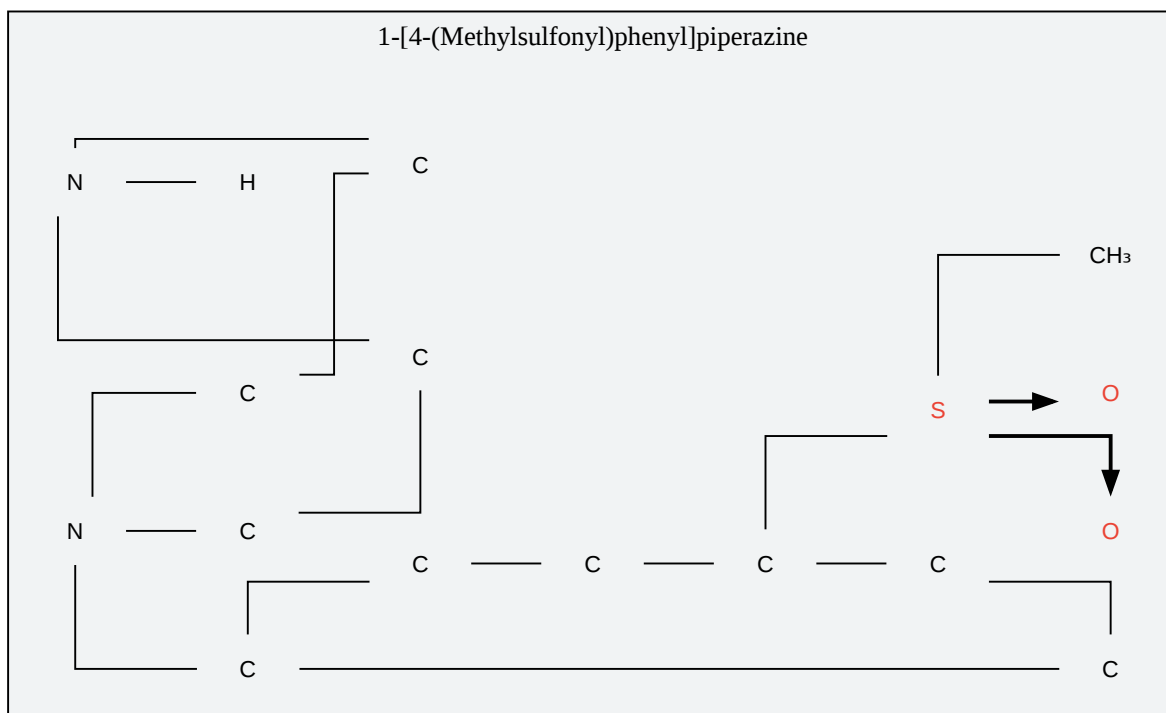
## Chemical Identity

- Systematic Name: **1-[4-(Methylsulfonyl)phenyl]piperazine**<sup>[3]</sup>

- Common Synonyms: 1-(4-Methanesulfonylphenyl)piperazine[3]
- CAS Number: 187669-60-9[3][4]
- Molecular Formula: C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub>S[3][4]
- Molecular Weight: 240.32 g/mol [3][4][5]

## Structural Elucidation

The connectivity of the atomic framework is crucial for its chemical behavior. The molecule consists of three primary domains: the piperazine heterocycle, the aromatic phenyl linker, and the polar methylsulfonyl group.



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Caption: Retrosynthetic approach for the target molecule.

## Recommended Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and highly versatile palladium-catalyzed cross-coupling reaction ideal for this transformation. [6][7] Its prevalence is due to its high functional group tolerance and typically excellent yields.

**Causality:** The choice of a palladium catalyst and a specialized phosphine ligand is critical. The ligand facilitates the catalytic cycle, specifically the reductive elimination step that forms the desired C-N bond. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst. A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile for the coupling reaction.

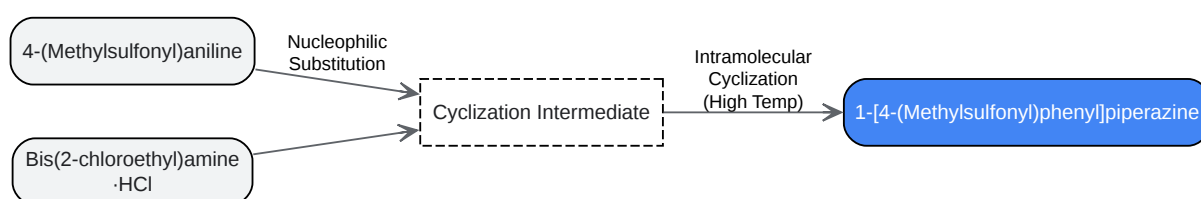
### Step-by-Step Protocol:

- **Reactor Preparation:** A flame-dried Schlenk flask or similar reaction vessel is charged with 1-bromo-4-(methylsulfonyl)benzene (1.0 eq), piperazine (1.2 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
- **Catalyst Loading:** Under an inert atmosphere (Argon or Nitrogen), the palladium pre-catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%) are added.
- **Solvent Addition:** Anhydrous, degassed toluene or dioxane is added via cannula or syringe.
- **Reaction Execution:** The mixture is heated to 80-110 °C and stirred vigorously for 4-12 hours.
- **Progress Monitoring (Self-Validation):** The reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aryl bromide.
- **Work-up:** Upon completion, the reaction is cooled to room temperature, quenched carefully with water, and diluted with an organic solvent like ethyl acetate.
- **Purification:** The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrated under reduced pressure. The crude product is then

purified by flash column chromatography on silica gel to yield the pure **1-[4-(Methylsulfonyl)phenyl]piperazine**.

## Alternative Synthetic Pathway

An alternative, classical approach involves the direct cyclization of a suitable aniline with bis(2-chloroethyl)amine hydrochloride. [8][9] This method avoids transition metals but often requires harsher conditions.



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Caption: Alternative synthesis via aniline cyclization.

## Analytical Characterization and Structural Verification

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system where data from each method corroborates the others.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra for this molecule are highly predictable due to its symmetry. [10][11]

- $^1\text{H}$  NMR:
  - Aromatic Region: Two distinct doublets are expected in the ~7.0-8.0 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring. Each doublet will integrate to 2H.

- Piperazine Region: Two multiplets (often appearing as triplets) are expected. The protons on the carbons adjacent to the phenyl-substituted nitrogen (~3.2-3.4 ppm, 4H) will be deshielded compared to the protons adjacent to the secondary amine (~3.0-3.2 ppm, 4H).
- Methylsulfonyl Region: A sharp singlet integrating to 3H will appear around 3.0 ppm.
- Amine Proton: A broad singlet (1H) corresponding to the N-H proton, which may be exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR:
  - The spectrum will show a reduced number of signals due to the molecule's symmetry.
  - Aromatic Carbons: Four signals are expected.
  - Piperazine Carbons: Two signals in the 45-55 ppm range.
  - Methyl Carbon: One signal for the methyl group of the sulfone, typically around 44 ppm.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

- Expected Ion: Using electrospray ionization (ESI+), the primary ion observed will be the protonated molecule [M+H]<sup>+</sup> at an m/z of approximately 241.1. [\[12\]](#)\* Fragmentation: Key fragments may correspond to the loss of the SO<sub>2</sub>Me group or cleavage within the piperazine ring, providing further structural confirmation.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

- S=O Stretching: Two strong, characteristic absorption bands for the sulfone group will be present around 1350-1300 cm<sup>-1</sup> (asymmetric stretch) and 1160-1120 cm<sup>-1</sup> (symmetric stretch).
- N-H Stretching: A moderate, single peak around 3300-3200 cm<sup>-1</sup> for the secondary amine.

- Aromatic C-H Stretching: Signals just above 3000  $\text{cm}^{-1}$ .
- Aliphatic C-H Stretching: Signals just below 3000  $\text{cm}^{-1}$ .

## Significance in Medicinal Chemistry and Drug Discovery

The arylpiperazine scaffold is a cornerstone of CNS-targeted drug discovery, while the methylsulfonyl group serves as a critical modulator of physicochemical properties. [12][13]

### The Privileged Arylpiperazine Scaffold

The 1-arylpiperazine motif is considered a "privileged scaffold" because it is found in a multitude of clinically successful drugs, particularly those targeting G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors. [7][14] Its rigid, yet conformationally defined structure allows it to present substituents to biological targets in a precise spatial orientation.

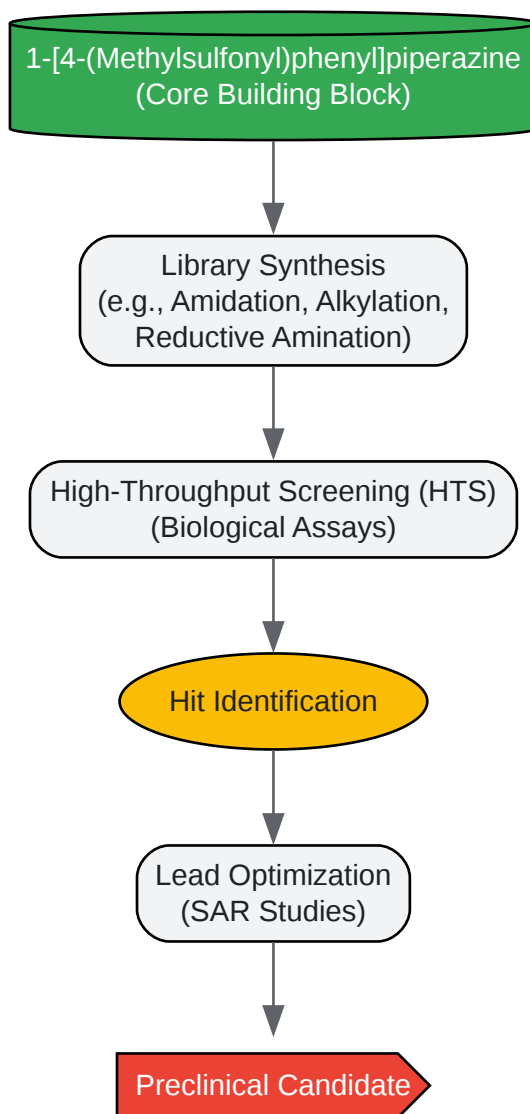
### Role of the Methylsulfonyl Moiety

The methylsulfonyl group is not merely a passive substituent. Its inclusion serves several strategic purposes:

- **Polarity and Solubility:** As a potent hydrogen bond acceptor, it significantly increases the polarity and aqueous solubility of the molecule, which is often a key objective in optimizing drug candidates.
- **Metabolic Stability:** The sulfone group is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of a potential drug.
- **Target Engagement:** The oxygen atoms can act as hydrogen bond acceptors in a receptor's binding pocket, potentially increasing binding affinity and selectivity. [15][16]

### Workflow Integration

**1-[4-(Methylsulfonyl)phenyl]piperazine** serves as an intermediate in a typical drug discovery pipeline. The secondary amine of the piperazine ring provides a reactive handle for further functionalization, enabling the rapid synthesis of large compound libraries for screening.



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